4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile
CAS No.:
Cat. No.: VC15720372
Molecular Formula: C15H8N4O3
Molecular Weight: 292.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H8N4O3 |
|---|---|
| Molecular Weight | 292.25 g/mol |
| IUPAC Name | 4-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]benzonitrile |
| Standard InChI | InChI=1S/C15H8N4O3/c16-8-9-1-3-10(4-2-9)17-14-12-7-11(19(21)22)5-6-13(12)18-15(14)20/h1-7H,(H,17,18,20) |
| Standard InChI Key | XWHXIRZXYMOYPJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#N)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Introduction
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings, and is classified as a benzonitrile derivative. The presence of both nitro and amino functional groups, along with a nitro-substituted indole moiety, contributes to its reactivity and potential therapeutic applications.
Structural Overview
The molecular structure of 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile includes a benzonitrile backbone with a nitroindole substituent at the para position of the amino group. This arrangement of functional groups enhances its potential reactivity and biological activity compared to simpler compounds.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common approach is the condensation of 4-amino-benzonitrile with 5-nitroindole derivatives under acidic or basic conditions. These methods highlight the complexity involved in synthesizing this compound and underscore its importance in chemical research.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-4-nitrobenzonitrile | Contains amino and nitro groups on a benzene ring | Less complex, lacks indole moiety |
| 5-Nitroindole | Nitro-substituted indole | Lacks benzonitrile structure |
| 2-Oxoindole | Contains an oxo group at position 2 | Does not contain amino or nitrile functionalities |
| 4-Aminobenzonitrile | Similar benzonitrile backbone | Lacks nitro and oxo groups |
The unique combination of functional groups in 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile enhances its reactivity and biological activity compared to these similar compounds.
Research Findings and Future Directions
While specific biological activity data for 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile is limited, its structural complexity and potential therapeutic applications make it a valuable candidate for further research. Studies focusing on its binding affinity and activity against biological targets are crucial for understanding its therapeutic potential and safety profile.
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